5-溴吲哚啉

概述

描述

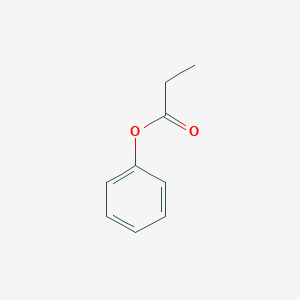

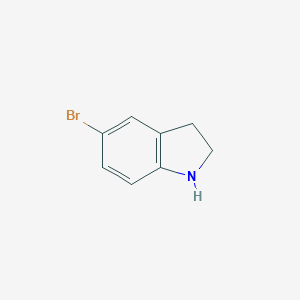

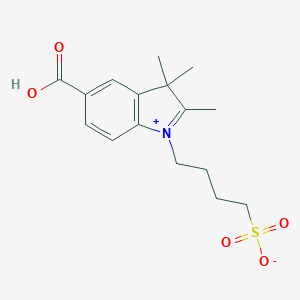

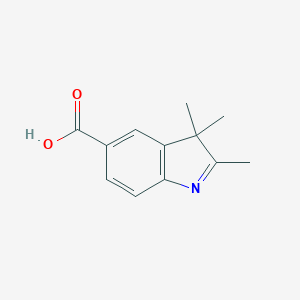

5-Bromoindoline is a chemical compound with the molecular formula C8H8BrN . It has an average mass of 198.060 Da and a monoisotopic mass of 196.984009 Da . It is also known by other names such as 1H-Indole, 5-bromo-2,3-dihydro- .

Synthesis Analysis

The synthesis of 5-Bromoindoline involves a process where indole is used as a raw material. It undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole. This then reacts with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole undergoes an addition reaction with bromine to produce 5-bromoindoline . This process is characterized by a high atom utilization ratio, and the solvent can be recycled and reused, making it environmentally friendly .

Molecular Structure Analysis

The molecular structure of 5-Bromoindoline consists of an indoline core with a bromine atom attached at the 5th position .

Chemical Reactions Analysis

5-Bromosubstituted spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .

Physical And Chemical Properties Analysis

5-Bromoindoline has a density of 1.5±0.1 g/cm3, a boiling point of 282.5±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.1±3.0 kJ/mol and a flash point of 124.7±24.3 °C . The index of refraction is 1.602 and the molar refractivity is 44.9±0.3 cm3 .

科学研究应用

Pharmacology: Antiproliferative Agents

5-Bromoindoline: has been utilized in the synthesis of novel derivatives of indole phytoalexins, which are evaluated for their antiproliferative and cytotoxic activities against human cancer cell lines . These compounds have shown promising results, with some analogs exhibiting activities comparable to or better than cisplatin, a common chemotherapy drug, while also presenting lower toxicity .

Material Science: Halogenated Heterocycles

In material science, 5-Bromoindoline serves as a halogenated heterocycle, which is a crucial building block for creating complex molecular structures . Its properties make it suitable for developing new materials with potential applications in electronics, photonics, and as catalysts in various chemical reactions.

Chemical Synthesis: Building Blocks for Active Compounds

5-Bromoindoline: is a key intermediate in the chemical synthesis of biologically active compounds, including selective human β3 adrenergic receptor agonists . These receptors are targets for treating obesity and diabetes, making 5-Bromoindoline an important compound in medicinal chemistry.

Biological Research: Indole Phytoalexins

Research into indole phytoalexins, which are plant-derived compounds with defensive properties, has shown that 5-Bromoindoline derivatives can exhibit a broad spectrum of biological activities . These activities include antifungal, antibacterial, and anticancer effects, highlighting its significance in biological studies.

Agricultural Studies: Plant Defense Mechanisms

In agriculture, 5-Bromoindoline derivatives are studied for their role in plant defense mechanisms . As part of indole phytoalexins, these compounds help protect plants from various stressors, offering insights into improving crop resilience and pest resistance.

Environmental Science: Organic Bromine Compounds

5-Bromoindoline: contributes to the study of organic bromine compounds in environmental matrices . Understanding the behavior and impact of such halogenated compounds is essential for assessing environmental pollution and developing strategies for ecological conservation.

安全和危害

作用机制

Target of Action

This compound is a derivative of indole phytoalexins, which are known to have a broad spectrum of biological activities

Mode of Action

As a derivative of indole phytoalexins, it may share similar mechanisms of action, which include interactions with various cellular components and processes . .

Biochemical Pathways

Indole phytoalexins, from which 5-Bromoindoline is derived, are known to affect a wide range of biochemical pathways, particularly those involved in cellular stress responses

Result of Action

It has been suggested that 5-bromoindoline and its derivatives may have antiproliferative and cytotoxic activity against human cancer cell lines

Action Environment

The action, efficacy, and stability of 5-Bromoindoline can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions Additionally, the compound’s action and efficacy may be influenced by the biological environment in which it is administered, including the presence of other molecules and the pH of the environment

属性

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDCHCLHHGGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392231 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoindoline | |

CAS RN |

22190-33-6 | |

| Record name | 5-Bromoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 5-Bromoindoline?

A1: While a comprehensive spectroscopic analysis of 5-Bromoindoline itself isn't available in the provided research, we can deduce some information. Its molecular formula is C8H8BrN. Many of the papers focus on derivatives, like 5-bromoindoline-2,3-dione (C8H6BrNO2), which is often studied for its crystal structure and interactions. [, , ] For specific spectroscopic data on derivatives like 5-bromoindole and 5-bromoindoline, refer to specialized publications. []

Q2: What are the applications of 5-Bromoindoline in organic synthesis?

A3: 5-Bromoindoline serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of bromoindole alkaloids, like those found in the marine algae Laurencia brongniartii. [] The bromine atom at the 5-position allows for further functionalization through various coupling reactions, making it a valuable intermediate for creating complex molecules.

Q3: Is there information on the environmental impact of 5-Bromoindoline?

A3: The provided research primarily focuses on the chemical synthesis and structural properties of 5-Bromoindoline and its derivatives. Consequently, there's limited information regarding its environmental impact, degradation pathways, or ecotoxicological effects. Further studies are required to evaluate its potential environmental risks and develop appropriate waste management strategies.

Q4: What analytical techniques are used to characterize 5-Bromoindoline and its derivatives?

A6: Researchers employ various analytical methods to characterize 5-Bromoindoline and its derivatives. X-ray crystallography is commonly used to determine crystal structures and understand intermolecular interactions. [, , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are likely employed for structural elucidation and purity assessment, although specific data from these techniques wasn't presented in the provided research abstracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)